molecular formula C32H33N5O4S B2803346 3-({4-[4-(4-Acetylphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one CAS No. 689771-02-6

3-({4-[4-(4-Acetylphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one

Cat. No.: B2803346
CAS No.: 689771-02-6
M. Wt: 583.71
InChI Key: BTONUNHWIANVKX-UHFFFAOYSA-N
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Description

3-({4-[4-(4-Acetylphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a useful research compound. Its molecular formula is C32H33N5O4S and its molecular weight is 583.71. The purity is usually 95%.
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Biological Activity

The compound 3-({4-[4-(4-Acetylphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a novel synthetic molecule that has drawn attention for its potential biological activities. This article explores its pharmacological properties, including antitumor, antibacterial, and antifungal activities, as well as structure-activity relationships (SAR) that elucidate the mechanisms behind its efficacy.

Chemical Structure and Properties

The compound's complex structure features multiple functional groups that contribute to its biological activity. Key components include:

  • Piperazine and morpholine moieties , which are known for their role in modulating neurotransmitter systems.
  • Tetrahydroquinazolinone core , which has been associated with various pharmacological effects.

Antitumor Activity

Studies have indicated that derivatives of tetrahydroquinazolinones exhibit significant antitumor properties. For instance, a related compound demonstrated an IC50 value of IC50=15μM\text{IC}_{50}=15\,\mu M against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) . The mechanism of action is believed to involve the induction of apoptosis via the mitochondrial pathway.

Antibacterial and Antifungal Activity

The compound has also shown promising results in antibacterial and antifungal assays. A recent evaluation revealed that it possesses a minimum inhibitory concentration (MIC) of 31.25μg/mL31.25\,\mu g/mL against Gram-positive bacteria . Additionally, antifungal activity was confirmed with MIC values comparable to established antifungal agents.

Structure-Activity Relationship (SAR)

A thorough SAR analysis has been conducted to identify which structural components enhance biological activity. Key findings include:

  • Electron-donating groups like methyl or methoxy on the phenyl rings significantly increase potency.
  • The presence of sulfanylidene enhances interaction with biological targets, likely due to increased lipophilicity and hydrogen bonding capabilities .
Structural FeatureEffect on Activity
Electron-donating substituentsIncrease in potency
Piperazine moietyEnhances neuropharmacological effects
Sulfanylidene groupImproves binding affinity

Case Studies

Several studies have reported on the biological evaluation of similar compounds:

  • Antitumor Study : A derivative exhibited potent cytotoxicity against various cancer cell lines with a notable selectivity index over normal cells .
  • Antibacterial Study : Compounds with similar piperazine structures were tested against resistant bacterial strains and showed significant activity compared to traditional antibiotics .
  • Antifungal Study : A related compound demonstrated effective inhibition of fungal growth in clinical isolates of Candida species .

Properties

IUPAC Name

3-[[4-[4-(4-acetylphenyl)piperazine-1-carbonyl]phenyl]methyl]-6-morpholin-4-yl-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H39N5O4S/c1-22(38)24-6-8-26(9-7-24)34-12-14-36(15-13-34)30(39)25-4-2-23(3-5-25)21-37-31(40)28-20-27(35-16-18-41-19-17-35)10-11-29(28)33-32(37)42/h2-9,27-29H,10-21H2,1H3,(H,33,42)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLJKDVAOXOEELT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)CN4C(=O)C5CC(CCC5NC4=S)N6CCOCC6
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H39N5O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

589.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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